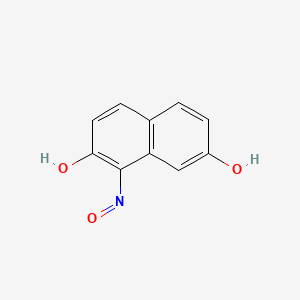
2-(4-(tert-Butyl)phenyl)-2-oxoacetaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-(tert-Butyl)phenyl)-2-oxoacetaldehyde is an organic compound characterized by the presence of a tert-butyl group attached to a phenyl ring, which is further connected to an oxoacetaldehyde moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(tert-Butyl)phenyl)-2-oxoacetaldehyde typically involves the Friedel-Crafts acylation reaction. This reaction is carried out by reacting 4-tert-butylbenzene with oxalyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds under anhydrous conditions and requires careful control of temperature to avoid side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions. Continuous flow reactors are often employed to ensure efficient mixing and heat transfer, which are crucial for maintaining the desired reaction temperature and minimizing by-products. The use of solid acid catalysts such as zeolites can also enhance the selectivity and yield of the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
2-(4-(tert-Butyl)phenyl)-2-oxoacetaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nitration with a mixture of nitric acid and sulfuric acid, sulfonation with sulfuric acid, and halogenation with halogens in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: 2-(4-(tert-Butyl)phenyl)-2-oxoacetic acid.
Reduction: 2-(4-(tert-Butyl)phenyl)-2-hydroxyacetaldehyde.
Substitution: Various substituted derivatives depending on the specific electrophilic aromatic substitution reaction.
Wissenschaftliche Forschungsanwendungen
2-(4-(tert-Butyl)phenyl)-2-oxoacetaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block for the preparation of various functionalized compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the synthesis of pharmaceutical agents and bioactive molecules.
Industry: The compound is utilized in the production of specialty chemicals, polymers, and materials with specific properties.
Wirkmechanismus
The mechanism of action of 2-(4-(tert-Butyl)phenyl)-2-oxoacetaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the modulation of their activity. Additionally, the phenyl ring can participate in π-π interactions with aromatic residues in biological macromolecules, influencing their structure and function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4-Di-tert-butylphenol: A compound with two tert-butyl groups attached to a phenyl ring, known for its antioxidant properties.
2,4-Di-tert-butylphenyl phosphate: A phosphite derivative used as an antioxidant in polymers and materials.
Uniqueness
2-(4-(tert-Butyl)phenyl)-2-oxoacetaldehyde is unique due to the presence of both a tert-butyl group and an oxoacetaldehyde moiety. This combination imparts distinct reactivity and properties, making it valuable for specific applications in organic synthesis and materials science.
Eigenschaften
Molekularformel |
C12H14O2 |
|---|---|
Molekulargewicht |
190.24 g/mol |
IUPAC-Name |
2-(4-tert-butylphenyl)-2-oxoacetaldehyde |
InChI |
InChI=1S/C12H14O2/c1-12(2,3)10-6-4-9(5-7-10)11(14)8-13/h4-8H,1-3H3 |
InChI-Schlüssel |
BEWQKUPTEZFSBN-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![Benzenamine, N-[1-(methylthio)-2-nitroethenyl]-](/img/structure/B8773406.png)


![2-(Benzo[1,3]dioxol-5-ylmethyl-methyl-amino)-ethanol](/img/structure/B8773426.png)





